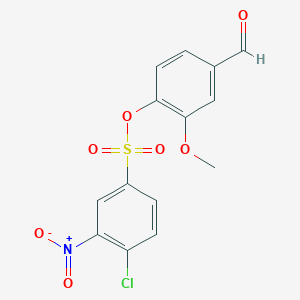![molecular formula C13H13N3O2 B2758608 2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile CAS No. 2379945-88-5](/img/structure/B2758608.png)
2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of hybrid pyrrolidine-2,5-dione derivative . It has been studied for its potential anticonvulsant properties .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . This process yields several hybrid compounds that have shown broad-spectrum activity in widely accepted animal seizure models .Aplicaciones Científicas De Investigación
Anticonvulsant Research
This compound has been studied for its potential use as an anticonvulsant. Researchers have synthesized a series of hybrid compounds containing the 2,5-dioxopyrrolidin-1-yl moiety to evaluate their effectiveness in seizure models. These studies have shown promising results, indicating that such compounds could lead to the development of new anticonvulsant medications .
Antinociceptive Activity
The antinociceptive properties of derivatives of 2,5-dioxopyrrolidin-1-yl have been explored, particularly in the context of neuropathic pain. Compounds with this functional group have demonstrated effectiveness in animal models of tonic pain, suggesting potential applications in pain management .
Pharmacological Role
In pharmacology, the 2,5-dioxopyrrolidin-1-yl group is a key structural component in the synthesis of various pharmacologically active molecules. Its presence in a compound can influence the molecule’s interaction with biological targets, potentially leading to the development of new drugs with improved efficacy and safety profiles .
Neuroscience
Derivatives of 2,5-dioxopyrrolidin-1-yl have been investigated for their role in neuroscience, particularly in the development of imaging agents for PET scans. These compounds can be used to create precursors for radio ligands, aiding in the visualization of biological processes in the brain .
Drug Development
In the field of drug development, the 2,5-dioxopyrrolidin-1-yl group is utilized in the design of novel drug candidates. Its incorporation into new molecular entities can lead to the discovery of drugs with unique mechanisms of action and therapeutic benefits .
Organic Chemistry Research
The 2,5-dioxopyrrolidin-1-yl group is significant in organic chemistry research for the synthesis of complex molecules. It serves as a versatile building block that can undergo various chemical reactions, enabling the creation of diverse organic compounds with potential applications in medicine and industry .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[(2,5-dioxopyrrolidin-1-yl)methylamino]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-8-7-10-1-3-11(4-2-10)15-9-16-12(17)5-6-13(16)18/h1-4,15H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJXVXMOMZJOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2758535.png)


![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2758539.png)


![3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2758546.png)
